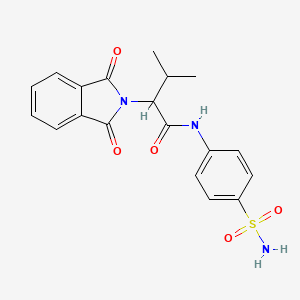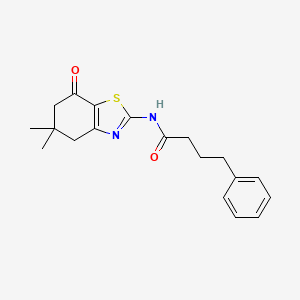![molecular formula C22H23NO3 B4053426 2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4053426.png)
2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.16779360 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
New Derivatives Synthesis : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This process includes epoxidation followed by opening the epoxide with nucleophiles to yield amino and triazole derivatives, alongside hydroxyl analogues through cis-hydroxylation. These steps enable the transformation of hydroxyl groups into acetates, contributing to the diversity of hexahydro-1H-isoindole-1,3(2H)-dione derivatives (Tan et al., 2016).
Structural Analysis
Molecular Structure and Interactions : The structural details of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione have been explored, highlighting the planarity of the molecule and the weak interactions within the crystal structure that contribute to its stability. These insights are crucial for understanding how modifications in the structure could affect its physical and chemical properties (Tariq et al., 2010).
Chemical Analysis and Characterization
NMR Spectroscopy for Compound Identification : The use of 1D and 2D NMR spectroscopy has proven to be essential in confirming the identity of complex isoindoline-1,3-dione derivatives. This approach ensures accurate identification of compounds, facilitating further research and development (Dioukhane et al., 2021).
Biological Activity Exploration
Potential as AChE Inhibitor : Phthalimide derivatives, including isoindoline-1,3-dione compounds, have been investigated for their potential as AChE inhibitors, indicating their possible use in addressing diseases like Alzheimer’s. The study focused on synthesis, crystal structure analysis, and biological evaluation, showing promise for therapeutic applications (Andrade-Jorge et al., 2018).
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-14-11-15(2)13-18(12-14)26-17-9-7-16(8-10-17)23-21(24)19-5-3-4-6-20(19)22(23)25/h7-13,19-20H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCJYXSZLBMTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4053345.png)

![2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4053354.png)

![N-[1-(4-methylphenyl)ethyl]-2-{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B4053370.png)
![3-{2-oxo-2-[3-(4-propylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4053376.png)


![Methyl 3-[(4-methylbenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B4053402.png)
![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]methioninate](/img/structure/B4053410.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4053412.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4053440.png)
![3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4053443.png)
